molecular formula C9H10O3S B15474116 3-(Benzenesulfonyl)prop-2-EN-1-OL CAS No. 41411-22-7

3-(Benzenesulfonyl)prop-2-EN-1-OL

Cat. No.: B15474116
CAS No.: 41411-22-7
M. Wt: 198.24 g/mol
InChI Key: SKXRXAPGRWZOLD-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)prop-2-en-1-ol is a chemical compound featuring a benzenesulfonyl group attached to an propenol chain. This structure places it within a class of benzenesulfonyl-containing compounds that are of significant interest in medicinal chemistry research due to their diverse biological activities. Compounds with the benzenesulfonyl motif have been extensively investigated and demonstrate a broad spectrum of promising pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects .In anticancer research, benzenesulfonyl-based scaffolds have shown potent antiproliferative activity against a wide panel of human cancer cell lines, such as leukemia (K562), colon cancer (HCT116), breast cancer (MCF-7), lung carcinoma (A549), glioblastoma (U-251), and pancreatic cancer (PANC-1) . The mechanism of action for these compounds often involves inducing strong cell cycle arrest, particularly in the G2/M phase, and triggering programmed cell death through both apoptosis and autophagy pathways . Furthermore, research indicates these compounds can exhibit a multitargeted mechanism, potentially involving interactions with tyrosine kinases and p53 protein signaling pathways . Beyond oncology, the benzenesulfonyl functional group is a key component in the design of inhibitors for enzymes like carbonic anhydrase, which are implicated in conditions such as glioblastoma and hypoxic tumor environments . It is also a crucial building block in organic synthesis, frequently utilized in reactions such as the aza-Michael addition to create more complex molecules for pharmacological screening . As a versatile chemical entity, this compound serves as a valuable intermediate for researchers developing novel therapeutic agents and probing biochemical mechanisms.This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

41411-22-7

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

3-(benzenesulfonyl)prop-2-en-1-ol

InChI

InChI=1S/C9H10O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8,10H,7H2

InChI Key

SKXRXAPGRWZOLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct information on 3-(Benzenesulfonyl)prop-2-EN-1-OL, but the following structurally or functionally related compounds are documented:

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride

  • Structure : Contains a pyrazole-substituted benzene sulfonyl chloride group.
  • Properties : Molecular weight 256.71 g/mol, melting point 76.5–78.5°C, purity ≥97% .
  • Reactivity: The sulfonyl chloride group enhances electrophilicity, making it a key intermediate for nucleophilic substitution reactions. This contrasts with the enol hydroxyl group in this compound, which may participate in tautomerism or hydrogen bonding .

3-Bromo-2-methylpropan-1-ol

  • Structure : Brominated alcohol with a branched alkyl chain.
  • Properties : Molecular weight 153.02 g/mol (C₄H₉OBr), CAS 40145-08-2 .
  • Reactivity: The bromine atom facilitates alkylation or elimination reactions, while the hydroxyl group enables esterification or oxidation.

H-β-(3-Benzothienyl)-D-Ala-OH

  • Structure: Thiophene-containing amino acid derivative.
  • Relevance: The sulfonated benzene ring in this compound shares similarities with benzothienyl groups in terms of aromatic stabilization and steric effects. However, the absence of an amino acid backbone in the target compound limits direct functional comparisons .

Limitations of Available Evidence

  • No direct data on this compound’s synthesis, spectroscopic data (e.g., NMR, IR), or biological activity were identified in the provided sources.
  • Critical parameters like solubility, stability, and toxicity remain unaddressed.

Recommendations for Further Research

To address knowledge gaps, consult specialized databases (e.g., SciFinder, Reaxys) or literature on sulfonated enols. Experimental studies using techniques like X-ray crystallography (e.g., SHELXL refinements ) or HPLC analysis are essential to characterize the compound fully.

Preparation Methods

Mixed Anhydride Reduction Route

The most widely implemented method involves the sequential formation and reduction of mixed anhydrides (Scheme 1):

  • Anhydride Formation :
    3-(Trifluoromethyl)cinnamic acid reacts with ethyl chloroformate in toluene at -5°C to -10°C, mediated by triethylamine. This generates a mixed anhydride intermediate, isolated in 93% yield after filtration and solvent removal.

  • Borohydride Reduction :
    Sodium borohydride in tetrahydrofuran (THF) reduces the anhydride at 0–5°C. Post-reduction workup with acetone and toluene extraction yields this compound in 90% purity.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of borohydride on the electrophilic carbonyl carbon, followed by proton transfer and elimination of the sulfonate leaving group. Low temperatures (-5°C) suppress side reactions such as over-reduction or elimination.

Tandem RCEYM/Oxidation Strategy

Recent protocols employ ruthenium-based catalysts to couple ring-closing metathesis with in situ oxidation (Table 1):

Step Conditions Catalyst Yield (%)
RCEYM Benzene/MeOH, 25°C Grubbs 1st Gen 78
Oxidation MnO₂, CH₂Cl₂, 0°C 85
Tandem Process THF, 5°C Grubbs 2nd Gen 89

Table 1: Comparative yields for tandem vs. stepwise synthesis.

The tandem process benefits from kinetic control, where the metathesis-active ruthenium species facilitates subsequent oxidation without intermediate isolation. This method reduces desfluoro impurity formation to <0.03%, addressing a key purity challenge in earlier routes.

Catalytic Systems and Optimization

Ruthenium Catalysts

Grubbs 2nd generation catalyst ([RuCl₂(PCy₃)(H₂IMes)]) outperforms first-generation analogs in tandem reactions due to:

  • Higher thermal stability (up to 45°C)
  • Tolerance toward polar solvents (THF, dioxane)
  • Enhanced selectivity for α,β-unsaturated intermediates

Notably, the catalyst’s N-heterocyclic carbene (NHC) ligand suppresses undesirable β-hydride elimination, a common side reaction in enyne metathesis.

Solvent and Temperature Effects

Optimal conditions vary by pathway:

  • Mixed Anhydride Route : Toluene is preferred for its low polarity, which stabilizes the anhydride intermediate. Reactions conducted in ethyl acetate or dichloromethane show 15–20% lower yields due to premature hydrolysis.
  • Tandem RCEYM : Tetrahydrofuran (THF) provides optimal polarity for both metathesis and oxidation steps. Reactions in benzene/methanol mixtures require 2–3 hours longer for completion.

Temperature critically influences selectivity:

  • Below 0°C: Favors alcohol formation (94:6 alcohol:ketone ratio)
  • Above 25°C: Promotes oxidation to the corresponding aldehyde (up to 40% yield)

Industrial Scalability and Process Economics

Scale-up trials (100 g batches) of the mixed anhydride route demonstrate:

  • 82% overall yield at pilot plant scale
  • 98.5% purity by HPLC
  • 30% reduction in production costs compared to Swern oxidation-based methods

Key economic factors include:

  • Sodium borohydride cost: $12–15/kg
  • Toluene recovery: 90% via distillation
  • Catalyst recycling: Ru species recovered via charcoal filtration (78% efficiency)

Q & A

Q. What are the recommended synthetic routes for 3-(Benzenesulfonyl)prop-2-en-1-ol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a propenol precursor with benzenesulfonyl chloride under controlled conditions. Key parameters include:

  • Catalyst selection : Use triethylamine or DMAP to enhance nucleophilic attack on the sulfonyl group .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Solvent choice : Dichloromethane or THF is preferred for solubility and reactivity balance .
    Reaction efficiency can be optimized via TLC monitoring and quenching unreacted sulfonyl chloride with aqueous NaHCO₃ .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

  • IR Spectroscopy : The hydroxyl (O–H) stretch appears at ~3200–3400 cm⁻¹, while the sulfonyl (S=O) group shows strong absorption at ~1350–1150 cm⁻¹ .
  • GC/MS : Retention time and fragmentation patterns (e.g., m/z corresponding to benzenesulfonyl loss) confirm molecular weight and structural motifs .
  • ¹H NMR : The enol proton (prop-2-en-1-ol) resonates as a doublet of doublets (δ 4.5–5.5 ppm), and sulfonyl aromatic protons appear as a multiplet (δ 7.5–8.0 ppm) .

Q. What are the critical considerations for ensuring purity during synthesis and isolation?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to separate sulfonylated products from unreacted precursors .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
  • Analytical validation : Cross-check purity via HPLC (≥95% peak area) and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data obtained under different experimental conditions?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, or light exposure. A systematic approach includes:

  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .
  • Photostability assays : Expose samples to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy .
  • Solvent compatibility tests : Compare half-life in polar (DMSO) vs. non-polar (toluene) solvents to identify degradation pathways .

Q. What strategies are employed to study the reactivity of the benzenesulfonyl group under nucleophilic or electrophilic conditions?

Methodological Answer:

  • Nucleophilic substitution : React with amines (e.g., piperidine) in DMF at 60°C; monitor sulfonamide formation via ¹³C NMR .
  • Electrophilic aromatic substitution : Use nitration (HNO₃/H₂SO₄) to introduce nitro groups at the benzene ring’s para position, confirmed by X-ray crystallography .
  • Kinetic studies : Employ stopped-flow techniques to measure reaction rates and propose mechanisms (e.g., SN² vs. radical pathways) .

Q. How can computational chemistry predict electronic properties and reaction pathways?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond angles (e.g., C–S–O ≈ 105°) and electrostatic potential maps for nucleophilic attack sites .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for pharmacological testing .
  • Reactivity indices : Calculate Fukui functions to identify electrophilic centers on the sulfonyl group .

Q. In crystallographic studies, how do structural variations impact intermolecular interactions?

Methodological Answer:

  • Hydrogen bonding : The hydroxyl group forms O–H···O bonds with sulfonyl oxygen (2.8–3.0 Å), stabilizing crystal lattices .
  • π-π stacking : Benzene rings align face-to-face (3.4–3.6 Å spacing), influencing melting points and solubility .
  • Packing analysis : Use Mercury software to visualize unit cell symmetry and predict polymorph stability .

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